molecular formula C7H5BrCl2O2S B13904430 4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride

4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride

Cat. No.: B13904430
M. Wt: 303.99 g/mol
InChI Key: CQIZRHKFBDNPJP-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5BrCl2O2S and a molecular weight of 303.99 g/mol . This compound is characterized by the presence of bromine, chlorine, and a sulfonyl chloride group attached to a methyl-substituted benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-2-chloro-6-methylbenzene. This process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride is unique due to the presence of both bromine and chlorine atoms, as well as the methyl group on the benzene ring. This combination of substituents provides distinct reactivity and properties compared to other sulfonyl chlorides .

Properties

Molecular Formula

C7H5BrCl2O2S

Molecular Weight

303.99 g/mol

IUPAC Name

4-bromo-2-chloro-6-methylbenzenesulfonyl chloride

InChI

InChI=1S/C7H5BrCl2O2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3

InChI Key

CQIZRHKFBDNPJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)Br

Origin of Product

United States

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